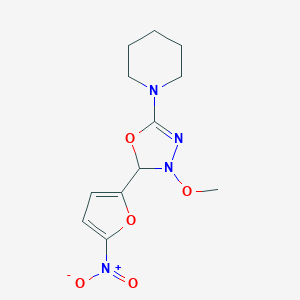![molecular formula C13H11Cl2NO4 B304595 Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)
Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate, also known as ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of phenoxy herbicides and has been used as a selective herbicide for controlling broadleaf weeds in various crops.
Wirkmechanismus
The mechanism of action of Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. ALS is an enzyme that is involved in the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. Inhibition of ALS leads to a disruption in the biosynthesis of these amino acids, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate has been shown to have a range of biochemical and physiological effects on plants. These effects include the inhibition of ALS activity, the disruption of the biosynthesis of branched-chain amino acids, and the inhibition of protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate in lab experiments include its selectivity for broadleaf weeds, its ability to inhibit ALS activity, and its well-established mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity to non-target organisms and the need for proper handling and disposal of the compound.
Zukünftige Richtungen
For research on Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate include the investigation of its potential use as a tool for studying the biosynthesis of branched-chain amino acids in plants, the development of new herbicides based on the structure of Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate, and the investigation of the potential impact of this compound on non-target organisms in the environment.
In conclusion, Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate is a widely used chemical compound in scientific research, particularly in the study of phenoxy herbicides. This compound has a well-established mechanism of action, and its use in lab experiments has provided valuable insights into the biochemical and physiological effects of phenoxy herbicides on plants. However, the potential toxicity of this compound to non-target organisms highlights the need for proper handling and disposal of the compound. Further research on Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate is needed to fully understand its potential applications in scientific research.
Synthesemethoden
The synthesis of Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate involves the reaction of 2,4-dichlorophenol with isoxazole in the presence of a base to form 2,4-dichloro-6-(5-isoxazolyl)phenol. This intermediate is then reacted with Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate chloroacetate in the presence of a base to form Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate has been widely used in scientific research as a tool to study the mechanism of action of phenoxy herbicides. This compound has been used to investigate the effect of phenoxy herbicides on plant growth and development, as well as the biochemical and physiological effects of these herbicides on plants.
Eigenschaften
Produktname |
Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate |
|---|---|
Molekularformel |
C13H11Cl2NO4 |
Molekulargewicht |
316.13 g/mol |
IUPAC-Name |
ethyl 2-[2,4-dichloro-6-(1,2-oxazol-5-yl)phenoxy]acetate |
InChI |
InChI=1S/C13H11Cl2NO4/c1-2-18-12(17)7-19-13-9(11-3-4-16-20-11)5-8(14)6-10(13)15/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
OCUPZMOWTZMNLZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1C2=CC=NO2)Cl)Cl |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C2=CC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)
![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)
![7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304516.png)
![5-amino-N-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304518.png)
![ethyl 9-oxo-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304519.png)
![3-amino-2-benzoyl-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304522.png)
![2-acetyl-3-amino-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304523.png)
![9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304525.png)
![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304526.png)
![N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304527.png)
![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B304528.png)
![ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304533.png)
![methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304534.png)